Cas no 895007-79-1 (4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide)

4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Benzamide, 4-cyano-N-(4-ethoxy-2-benzothiazolyl)-N-(3-pyridinylmethyl)-
- G856-6986
- AKOS002067349
- CHEMBL1594081
- NCGC00136463-01
- 895007-79-1
- HMS1904I02
- 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
- F2515-1175
- 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide
-
- インチ: 1S/C23H18N4O2S/c1-2-29-19-6-3-7-20-21(19)26-23(30-20)27(15-17-5-4-12-25-14-17)22(28)18-10-8-16(13-24)9-11-18/h3-12,14H,2,15H2,1H3
- InChIKey: GVCDRCFVPHHYIF-UHFFFAOYSA-N
- ほほえんだ: C(N(C1=NC2=C(OCC)C=CC=C2S1)CC1=CC=CN=C1)(=O)C1=CC=C(C#N)C=C1
計算された属性
- せいみつぶんしりょう: 414.11504700g/mol
- どういたいしつりょう: 414.11504700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 630
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 107Ų
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- ふってん: 641.8±65.0 °C(Predicted)
- 酸性度係数(pKa): 4.27±0.12(Predicted)
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2515-1175-3mg |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895007-79-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2515-1175-75mg |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895007-79-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2515-1175-40mg |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895007-79-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2515-1175-20μmol |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895007-79-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2515-1175-2mg |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895007-79-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2515-1175-30mg |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895007-79-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2515-1175-100mg |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895007-79-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2515-1175-25mg |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895007-79-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2515-1175-5mg |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895007-79-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2515-1175-15mg |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide |
895007-79-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide 関連文献
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4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamideに関する追加情報
Professional Introduction to Compound with CAS No. 895007-79-1 and Product Name: 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide
Compound with the CAS number 895007-79-1 and the product name 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for further exploration in therapeutic interventions.
The molecular framework of 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide incorporates key structural motifs that are widely recognized for their biological activity. Specifically, the benzothiazole core and the pyridine substituent are known to exhibit a range of pharmacological properties. These include anti-inflammatory, antimicrobial, and anti-cancer effects, which have been extensively studied in recent years. The cyano group and the ethoxy substituent further enhance the compound's potential by introducing additional interactions with biological targets.
Recent research has highlighted the importance of heterocyclic compounds in drug discovery. Studies have demonstrated that molecules containing benzothiazole and pyridine moieties can interact with various enzymes and receptors, leading to therapeutic effects. For instance, derivatives of benzothiazole have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Similarly, pyridine-based compounds have been explored for their ability to modulate neurotransmitter receptors, offering potential treatments for neurological disorders.
The 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide compound is particularly intriguing due to its dual functionality. The cyano group can participate in hydrogen bonding and π-stacking interactions, while the ethoxy group provides a hydrophilic moiety that enhances solubility. This balance of hydrophobic and hydrophilic regions allows the compound to interact effectively with both hydrophobic and hydrophilic parts of biological targets.
In vitro studies have begun to unravel the mechanism of action of this compound. Initial experiments suggest that it may exert its effects by inhibiting specific enzymes or modulating receptor activity. For example, the benzothiazole ring could interact with enzymes involved in inflammation pathways, while the pyridine moiety might influence neurotransmitter signaling. These interactions could lead to therapeutic benefits in conditions such as chronic inflammation or neurodegenerative diseases.
The synthesis of 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide presents a challenge due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with high precision. Techniques such as multi-step organic synthesis, including cross-coupling reactions and nucleophilic substitutions, have been employed to build the desired framework. The use of chiral auxiliaries or catalysts ensures high enantiomeric purity, which is critical for biological activity.
Future research directions include exploring the pharmacokinetic properties of this compound. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Additionally, preclinical studies are needed to assess its safety and efficacy in animal models. These studies will provide valuable insights into whether this compound can progress to human clinical trials.
The development of novel drugs relies heavily on innovative chemical entities like 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide. By leveraging structural diversity and functional group compatibility, researchers can design molecules that target specific disease pathways effectively. The integration of computational chemistry tools has further accelerated this process by allowing virtual screening and molecular docking studies.
In conclusion,4-cyano-N-(4-et hox y -1 , 3 -b enzothia z ol -2 - y l ) - N -( p y ridi n - 3 - y l )m ethylb enzamide represents a promising candidate for pharmaceutical development. Its unique structural features and potential biological activities make it an attractive molecule for further investigation. As research continues to uncover new therapeutic targets and mechanisms,this compound could play a significant role in addressing unmet medical needs.
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